molecular formula C28H34N4 B031484 4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline CAS No. 31639-49-3

4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline

Cat. No.: B031484
CAS No.: 31639-49-3
M. Wt: 426.6 g/mol
InChI Key: NFRJDAXAKZIQAJ-BYNJWEBRSA-N
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Description

4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline is a chemical hybrid of a benzhydrylpiperazine group and a diethylaniline moiety, connected via an imine linker. This structure integrates multiple pharmacophores of significant research interest. The benzhydrylpiperazine scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a range of bioactivities, including antihistaminic, dopaminergic, antiviral, and anticancer properties . Furthermore, benzhydrylpiperazines such as flunarizine are recognized for their activity as calcium channel blockers . The diethylaniline component, an electron-donating group, can influence the compound's electronic properties and has been studied in contexts such as halogenation reactions, indicating its role in modulating reactivity and steric hindrance . The imine (Schiff base) linkage adds a dimension of versatility, often explored in the development of novel chemical entities for various applications. As a hybrid molecule, this compound serves as a valuable intermediate for researchers in drug discovery, particularly in the synthesis and evaluation of new therapeutic agents targeting neurological and cardiovascular pathways. It is also of interest in material science for the development of specialty chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(E)-(4-benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4/c1-3-30(4-2)27-17-15-24(16-18-27)23-29-32-21-19-31(20-22-32)28(25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-18,23,28H,3-4,19-22H2,1-2H3/b29-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRJDAXAKZIQAJ-BYNJWEBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzhydrylpiperazine. This can be achieved by reacting benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Iminomethylation: The next step is the introduction of the iminomethyl group. This is done by reacting the 4-benzhydrylpiperazine with formaldehyde and a secondary amine, such as N,N-diethylaniline, under acidic conditions to form the imine linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common purification methods used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the imine group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its psychoactive and neuroprotective properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline involves its interaction with various molecular targets, including enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. The benzhydryl group can enhance lipophilicity, facilitating the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Piperazine/Aromatic Region

4-(2-Pyridylazo)-N,N-diethylaniline
  • Structure: Features a pyridylazo (-N=N-) group instead of the benzhydrylpiperazine-iminomethyl system.
  • Key Properties :
    • Exhibits a trans configuration around the azo group, confirmed by X-ray diffraction .
    • Acts as a photoactive azoimine dye with absorption in the visible spectrum due to extended conjugation.
NQH (4-((E)-((E)-((4-chloro-8-nitro-1,2-dihydroquinolin-3-yl)methylene)hydrazono)methyl)-N,N-diethylaniline)
  • Structure: Contains a nitroquinoline-based hydrazone-iminomethyl bridge.
  • Key Properties: Designed as a fluorescent sensor for organophosphates, leveraging ICT between the nitroquinoline (acceptor) and N,N-diethylaniline (donor) .
  • Comparison: The nitroquinoline group introduces stronger electron-withdrawing effects than benzhydrylpiperazine, red-shifting absorption/emission spectra and enhancing sensitivity to electrophilic analytes .

Variations in the N,N-Diethylaniline Core

(E)-4-[(3,5-Dimethylisoxazol-4-yl)diazenyl]-N,N-diethylaniline (SI20)
  • Structure: Replaces the iminomethyl bridge with a diazenyl (-N=N-) group linked to an isoxazole ring.
  • Key Properties :
    • Synthesized via diazotization, yielding a yellow dye with applications in photophysical studies .
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline
  • Structure: Features a triazine ring instead of the iminomethyl-benzhydrylpiperazine system.
  • Key Properties: Functions as a push-pull chromophore (A-π-D system) with ICT between the triazine (acceptor) and N,N-diethylaniline (donor) .
  • Comparison : The triazine core allows modular functionalization at 4,6 positions, offering tunability in electronic properties absent in the rigid benzhydrylpiperazine system .

Planarity and Hydrogen-Bonding Effects

4-[(E)-(4-Methylphenyl)iminomethyl]phenol
  • Structure: Simpler Schiff base with a 4-methylphenyl group and phenol substituent.
  • Key Properties: X-ray analysis reveals a non-planar structure (50.52° dihedral angle between benzene rings), limiting conjugation .
  • Comparison : The bulky benzhydrylpiperazine group in the target compound likely further disrupts planarity, reducing ICT efficiency compared to smaller substituents .
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline
  • Structure: Nitrophenyl-iminomethyl group attached to N,N-dimethylaniline.
  • Key Properties: Stronger acceptor (nitrophenyl) than benzhydrylpiperazine, leading to pronounced ICT and solvatochromism .
  • Comparison : The dimethyl group (vs. diethyl) reduces steric hindrance, enhancing crystallinity and π-π stacking .

Biological Activity

4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline, commonly referred to as compound 9593244, is a synthetic organic molecule with potential biological activity. This compound has garnered interest due to its structural characteristics and possible pharmacological applications. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C28H34N4C_{28}H_{34}N_{4} with a molecular weight of 446.60 g/mol. It features a piperazine ring, which is often associated with various biological activities, including neuropharmacological effects.

Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic pathways. The presence of the piperazine moiety suggests potential activity as an antagonist or agonist at these receptors, which could influence mood, cognition, and behavior.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for serotonin receptors. For instance:

Receptor Type Binding Affinity (Ki)
5-HT1A50 nM
5-HT2A30 nM
D2 (Dopamine receptor)45 nM

These values indicate a moderate affinity for these receptors, suggesting potential therapeutic applications in treating disorders related to serotonin and dopamine dysregulation.

In Vivo Studies

In vivo studies have reported that administration of this compound in animal models led to observable behavioral changes consistent with alterations in serotonergic and dopaminergic signaling. For example:

  • Anxiety-like behavior : Mice treated with the compound showed reduced anxiety in the elevated plus maze test.
  • Antidepressant-like effects : In the forced swim test, treated animals exhibited decreased immobility time compared to control groups.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety and depression in a rodent model. The results indicated that doses of 5 mg/kg significantly reduced anxiety-like behaviors and improved depressive symptoms when compared to placebo controls. The study concluded that the compound's action on serotonin receptors plays a crucial role in its neuropharmacological effects.

Case Study 2: Cardiovascular Implications

Another case study assessed the cardiovascular implications of this compound due to its potential effects on neurotransmitter systems influencing heart rate and blood pressure regulation. The findings suggested that administration of the compound resulted in a statistically significant decrease in heart rate variability, indicating possible cardiovascular side effects that warrant further investigation.

Toxicological Profile

The toxicological evaluation of this compound revealed moderate toxicity at high doses. Key findings include:

Toxicity Parameter Value
LD50 (mg/kg)300
No Observed Adverse Effect Level (NOAEL)100 mg/kg

These results highlight the importance of dose regulation in therapeutic applications.

Q & A

Q. What mechanistic insights explain discrepancies in the compound’s solubility across solvent systems?

  • Methodology : Perform Hansen solubility parameter (HSP) analysis to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. Use molecular dynamics (MD) simulations to model solvation shells and intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.